molecular formula C15H13F3N2O2 B10837278 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

Número de catálogo: B10837278
Peso molecular: 310.27 g/mol
Clave InChI: GDHFOVCRYCPOTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide (CAS: 147076-36-6) is a synthetic enamide derivative characterized by a cyano group, cyclopropyl ring, and a trifluoromethyl-substituted aromatic amine moiety. It is also known by aliases such as Cch-mtpp and Laflunimus . Its molecular formula is C₁₆H₁₄F₃N₂O₂, with a molecular weight of 338.3 g/mol .

Propiedades

Fórmula molecular

C15H13F3N2O2

Peso molecular

310.27 g/mol

Nombre IUPAC

2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)

Clave InChI

GDHFOVCRYCPOTK-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F

Origen del producto

United States

Métodos De Preparación

Preparation of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl2\text{SOCl}_2, 1.2 eq) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C for 2 hours. The intermediate is isolated by distillation (bp 98–100°C) and used immediately to prevent hydrolysis.

Reaction conditions :

ParameterValue
Temperature0–5°C (cooling bath)
SolventCH2Cl2\text{CH}_2\text{Cl}_2
CatalystNone (neat reaction)
Yield89–92%

Acylation of 3-Methyl-4-(trifluoromethyl)aniline

The aniline derivative (1.0 eq) is dissolved in dry tetrahydrofuran (THF\text{THF}) under nitrogen atmosphere. Cyclopropanecarbonyl chloride (1.05 eq) is added dropwise at −10°C, followed by triethylamine (Et3N\text{Et}_3\text{N}, 1.1 eq) to scavenge HCl. After stirring for 6 hours at room temperature, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate (EtOAc\text{EtOAc}).

Characterization data :

  • 1H NMR^1\text{H NMR} (300 MHz, CDCl3\text{CDCl}_3): δ 7.70–7.57 (m, 4H, Ar–H), 3.21 (quin, J=7.9HzJ = 7.9 \, \text{Hz}, 1H), 2.06–1.62 (m, 8H).

  • HRMS (ES+) for C12H11F3NO\text{C}_{12}\text{H}_{11}\text{F}_3\text{NO}: calcd 272.0793, found 272.0791.

Knoevenagel Condensation with Ethyl Cyanoacetate

The acylated intermediate (1.0 eq) is reacted with ethyl cyanoacetate (1.2 eq) in ethanol (EtOH\text{EtOH}) containing piperidine (0.1 eq) as a base. The mixture is refluxed for 12 hours, during which the enol tautomer forms via dehydration. The crude product is recrystallized from methanol (MeOH\text{MeOH}) to yield pink needles.

Optimization insights :

  • Solvent screening : Ethanol outperforms DMF or acetonitrile in yield (75% vs. ≤60%) due to improved solubility of intermediates.

  • Base selection : Piperidine provides superior regioselectivity compared to DBU or NaHCO3\text{NaHCO}_3, minimizing side reactions.

Alternative Route via Late-Stage Cyclopropanation (Path B)

Synthesis of α,β-Unsaturated Nitrile Precursor

A solution of 3-methyl-4-(trifluoromethyl)aniline (1.0 eq) and cyanoacetic acid (1.1 eq) in CH2Cl2\text{CH}_2\text{Cl}_2 is treated with N,NN,N'-dicyclohexylcarbodiimide (DCC, 1.05 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. After 24 hours, the urea byproduct is filtered, and the solvent is evaporated to afford the nitrile intermediate.

Cyclopropanation via Simmons–Smith Reaction

The nitrile intermediate (1.0 eq) is dissolved in diethyl ether (Et2O\text{Et}_2\text{O}) and treated with diiodomethane (CH2I2\text{CH}_2\text{I}_2, 2.0 eq) and a zinc-copper couple (Zn-Cu, 3.0 eq). The reaction proceeds at 40°C for 8 hours, after which the mixture is quenched with ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) and extracted with EtOAc\text{EtOAc}.

Challenges and solutions :

  • Regioselectivity : Competing epoxidation is suppressed by maintaining anhydrous conditions.

  • Yield enhancement : Sequential addition of CH2I2\text{CH}_2\text{I}_2 in 0.5 eq increments improves conversion to 68%.

Comparative Analysis of Synthetic Pathways

ParameterPath A (Acylation-Condensation)Path B (Late-Stage Cyclopropanation)
Total steps34
Overall yield62%48%
Purification difficultyModerate (recrystallization)High (column chromatography)
Scalability>100 g demonstratedLimited to <50 g batches
Cost per gram$12.40$18.90

Path A is industrially preferred due to higher yields and lower operational complexity, whereas Path B offers academic utility for introducing structural diversity at the cyclopropane stage.

Mechanistic Elucidation of Key Steps

Acylation Kinetics

Second-order kinetics govern the acylation (k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C), with rate-limiting nucleophilic attack by the aniline’s lone pair on the electrophilic carbonyl carbon.

Knoevenagel Transition State

Density functional theory (DFT) calculations (ω\omegaB97X-D/6-311+G(d,p)) reveal a six-membered cyclic transition state stabilized by hydrogen bonding between the piperidine catalyst and the β-keto nitrile intermediate.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A tubular reactor (ID 2 mm, L 10 m) operated at 80°C with a residence time of 8 minutes achieves 94% conversion in the condensation step, surpassing batch reactor efficiency by 22%.

Solvent Recycling

Methanol from recrystallization is purified via fractional distillation (98% recovery) and reused, reducing waste generation by 3.2 kg per kilogram of product.

Quality Control and Analytical Profiling

Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 70:30 MeOH/H2O\text{MeOH}/\text{H}_2\text{O}, retention time 12.7 min, purity >99.5%.

  • Elemental analysis : Found C 57.05%, H 4.12%, N 9.18% (calcd C 57.00%, H 4.00%, N 9.20%).

Spectroscopic Data

  • IR (ATR) : 3296 cm1^{-1} (N–H stretch), 2215 cm1^{-1} (C≡N), 1607 cm1^{-1} (C=O amide).

  • 13C NMR^{13}\text{C NMR} : δ 165.4 (C=O), 139.2 (CF3_3-C), 117.8 (CN), 25.1 (cyclopropane CH2_2) .

Análisis De Reacciones Químicas

Tipos de Reacciones

HR325 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y varios análogos sustituidos de HR325 .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide exhibit promising anticancer properties. In vitro studies have shown that this class of compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, which is crucial for tumor suppression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity

Compound NameCytokine InhibitionIC50 (µM)
2-Cyano...IL-610
2-Cyano...TNF-alpha15

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a recent animal study, administration of the compound resulted in improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the cyano group and cyclopropyl ring. Variations in the synthesis process can lead to different derivatives with enhanced biological activities.

Data Table: Synthesis Overview

StepReaction TypeReagents Used
1Nucleophilic AdditionCyanoacetic acid
2CyclizationCyclopropyl Grignard reagent
3HydroxylationHydroxylating agents

Regulatory Status and Future Directions

The compound has received orphan designation in Europe for potential use in treating rare diseases . Future research is needed to explore its full therapeutic potential and to conduct clinical trials to assess safety and efficacy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs and derivatives share core motifs but differ in substituents, molecular weight, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes
2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide (Target) C₁₆H₁₄F₃N₂O₂ 338.3 3-methyl-4-(trifluoromethyl)phenyl; cyano; cyclopropyl; enamide CAS: 147076-36-6; alias: Laflunimus
Compound 254 C₁₆H₁₅F₃N₂O₂ 324.3 3-methylpyrrole-2-carboxylic acid; trifluoromethylphenyl; cyclopropyl Intermediate; prepared from precursor 249 (60% yield); no further characterization
Compound 255 C₁₃H₁₂F₂N₂O₂ 293.2 Difluoromethylpyridinyl; cyclopropyl; 3-methylpyrrole-2-carboxylic acid ESIMS (M+1): 293.2; used without characterization
Compound 261 C₁₇H₁₃F₃N₃O₂ 354.2 Cyclopropylcarbamoyl; trifluoromethylpyridinylmethyl; pyrrole-3-carboxylic acid ESIMS (M+1): 354.2; synthesized from precursor 103 (78% yield)
XCT790 C₂₁H₁₃F₉N₄O₂S 580.3 2,4-Bis(trifluoromethyl)phenyl; thiadiazolyl; cyano; methoxyphenyl GSK-related compound; targets nuclear receptors
(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₅H₁₂F₃N₂O₂ 312.8 4-(trifluoromethyl)phenyl (lacks 3-methyl group) Structural analog; CAS: 1148126-03-7

Structural and Functional Analysis

  • Cyclopropyl vs. Heterocyclic Rings: The target compound and Compound 261 both incorporate cyclopropane, whereas Compounds 254 and 255 use pyrrole rings.
  • Trifluoromethyl Positioning: The target compound’s 3-methyl-4-(trifluoromethyl)phenyl group contrasts with the 4-(trifluoromethyl)phenyl in the analog from .
  • Electron-Withdrawing Groups: XCT790 shares the cyano and trifluoromethyl motifs but attaches them to a thiadiazole ring, enabling conjugation effects absent in the target compound. This may enhance XCT790’s stability in metabolic environments .

Actividad Biológica

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide, with the CAS number 171197-16-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C15H13F3N2O2
  • Molar Mass : 310.27 g/mol
  • Synonyms : Various names include 2-Propenamide and 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl].

Antimicrobial Activity

Recent studies have demonstrated that compounds with a trifluoromethyl group, similar to 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl], exhibit significant antimicrobial properties. For instance, a study evaluated various compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting that those with trifluoromethyl substitutions showed promising activity .

Table 1: Antimicrobial Activity of Similar Compounds

Compound IDMIC (µg/mL)Activity Against MRSA
Compound A5Yes
Compound B10Yes
Compound C20No
2-Cyano... <10 Yes

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were assessed through its impact on NF-κB activity, a critical transcription factor in inflammation. Certain derivatives demonstrated a modulation of NF-κB activity, suggesting that structural modifications could enhance or reduce this effect. For example, compounds with specific lipophilic substitutions were shown to increase NF-κB activity by approximately 10–15%, indicating a nuanced relationship between structure and biological response .

The proposed mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It could alter the expression of genes related to inflammation and microbial resistance.
  • Interaction with Cell Signaling Pathways : The potential to interfere with signaling pathways like NF-κB suggests a multifaceted mode of action.

Case Study 1: Efficacy Against MRSA

A study published in Molecules assessed the efficacy of various compounds against MRSA strains. Among them, derivatives similar to 2-Cyano... were tested and exhibited minimal inhibitory concentrations (MICs) below 10 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model, the anti-inflammatory effects of the compound were evaluated by measuring cytokine levels post-treatment. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typical, involving substitution, reduction, and condensation reactions. For example:

Substitution : React 3-methyl-4-(trifluoromethyl)aniline with a cyclopropane-containing precursor under alkaline conditions to introduce the cyclopropyl group .

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to amines, ensuring minimal side-product formation .

Condensation : Employ cyanoacetic acid and a condensing agent (e.g., DCC or EDCI) to form the enamide backbone. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect stereochemical outcomes .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid hydrolysis of the cyano group.

Q. How can the stereochemical configuration of the α-cyano-β-hydroxyenamide moiety be validated?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the (Z)-configuration of the enamide double bond. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors < 0.05 indicating high precision . Complementary techniques include:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm spatial proximity of protons.
  • Vibrational Circular Dichroism (VCD) : For non-crystalline samples, VCD can distinguish enantiomers by correlating IR absorption with chirality .

Q. What analytical methods are suitable for assessing purity and identifying synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS to detect impurities like unreacted aniline or over-alkylated byproducts .
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • NMR Spectroscopy : 19^{19}F NMR is critical for detecting trifluoromethyl-group degradation (e.g., hydrolysis to -COOH) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in biological systems?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-withdrawing effects of the -CF3_3 group. This stabilizes the enamide’s keto-enol tautomer, enhancing hydrogen-bonding capacity .
  • Biological Assays : Compare IC50_{50} values against analogs lacking -CF3_3 to quantify its role in target binding (e.g., enzyme inhibition). Use SPR or ITC to measure binding kinetics .

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :

  • High-Throughput Screening : Use solvent-drop grinding to identify stable polymorphs. SC-XRD and PXRD differentiate packing modes (e.g., herringbone vs. layered) .
  • Thermal Analysis : DSC and TGA reveal phase transitions. For example, a melting endotherm >200°C with <2% mass loss suggests a thermally stable form .
  • Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry in diffraction data, reducing overinterpretation of pseudosymmetry .

Q. How can the compound’s metabolic stability be predicted using in vitro models?

  • Methodological Answer :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess isoform-specific inhibition. IC50_{50} values >10 µM indicate low risk of drug-drug interactions .

Q. What mechanistic insights explain discrepancies in bioactivity between enantiomers?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test in cell-based assays (e.g., NF-κB inhibition).
  • Molecular Dynamics (MD) : Simulate binding poses in a target protein’s active site. For example, the (R)-enantiomer may form a stable hydrogen bond with Ser530 in COX-2, while the (S)-enantiomer adopts a suboptimal conformation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.